3-(4-Acetoxyphenyl)-2-oxopropanal
Overview
Description
3-(4-Acetoxyphenyl)-2-oxopropanal is an organic compound that features an acetoxy group attached to a phenyl ring, which is further connected to an oxopropanal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetoxyphenyl)-2-oxopropanal can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride to form 4-acetoxybenzaldehyde. This intermediate is then subjected to a Claisen-Schmidt condensation with acetone to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetoxyphenyl)-2-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetoxy group.
Major Products Formed
Oxidation: Formation of 3-(4-carboxyphenyl)-2-oxopropanal.
Reduction: Formation of 3-(4-acetoxyphenyl)-2-hydroxypropanal.
Substitution: Formation of 3-(4-substituted phenyl)-2-oxopropanal derivatives.
Scientific Research Applications
3-(4-Acetoxyphenyl)-2-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Acetoxyphenyl)-2-oxopropanal involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the oxopropanal moiety can form reactive intermediates that interact with cellular components, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(4-Acetoxyphenyl)-2-oxopropanal is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a unique combination of acetoxy and oxopropanal functionalities, making it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
[4-(2,3-dioxopropyl)phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-8(13)15-11-4-2-9(3-5-11)6-10(14)7-12/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTNJGRXXQNHFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376296 | |
Record name | 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56071-70-6 | |
Record name | 4-(Acetyloxy)-α-oxobenzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56071-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-ACETOXYPHENYL)-2-OXOPROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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